5-({4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a carboxylic acid derivative under acidic conditions.
Substitution Reactions: The next step involves introducing the methoxyphenoxy and butan-2-ylamino groups through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Final Coupling: The final step involves coupling the substituted benzodiazole with the desired side chains using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its benzodiazole core, the compound is of interest for the development of new anxiolytic, anticonvulsant, and sedative drugs.
Biological Studies: The compound can be used as a probe to study the function of benzodiazole receptors in the brain.
Industrial Applications: The compound’s unique structural features make it a potential candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is likely related to its interaction with benzodiazole receptors in the brain. These receptors are involved in the regulation of neurotransmitter release, and their activation can lead to anxiolytic, anticonvulsant, and sedative effects. The compound may also interact with other molecular targets, such as ion channels or enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazole with anxiolytic and sedative effects.
Clonazepam: Another benzodiazole used as an anticonvulsant.
Lorazepam: A benzodiazole with anxiolytic and sedative properties.
Uniqueness
5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazoles
Properties
Molecular Formula |
C22H29N3O3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[[4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C22H29N3O3/c1-6-15(2)23-13-16-8-10-20(21(12-16)27-5)28-14-17-7-9-18-19(11-17)25(4)22(26)24(18)3/h7-12,15,23H,6,13-14H2,1-5H3 |
InChI Key |
HVKYLEPXPKZWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.